molecular formula C10H12Cl2N4O4PtS B12891515 Platinum, dichloro(6-thioinosine-N7,S6)-

Platinum, dichloro(6-thioinosine-N7,S6)-

Cat. No.: B12891515
M. Wt: 550.3 g/mol
InChI Key: HQQYYDAHMAOKRR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum, dichloro(6-thioinosine-N7,S6)-: is a coordination compound that features platinum as the central metal atom This compound is known for its unique structure, where the platinum atom is coordinated with two chlorine atoms and a 6-thioinosine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(6-thioinosine-N7,S6)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 6-thioinosine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the proper coordination of the ligand to the platinum center. The reaction mixture is then purified to isolate the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Platinum, dichloro(6-thioinosine-N7,S6)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the compound’s reactivity and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center.

Major Products:

    Substitution Reactions: The major products are new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.

Scientific Research Applications

Chemistry: In chemistry, Platinum, dichloro(6-thioinosine-N7,S6)- is used as a precursor for synthesizing other platinum-based compounds. Its unique coordination environment makes it a valuable starting material for exploring new coordination chemistry.

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new chemotherapy drugs. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.

Industry: In industry, Platinum, dichloro(6-thioinosine-N7,S6)- can be used in catalysis and materials science. Its unique properties make it suitable for applications in catalyzing chemical reactions and developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Platinum, dichloro(6-thioinosine-N7,S6)- involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable adducts with biological molecules is a key aspect of its activity.

Comparison with Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug that forms similar covalent bonds with DNA.

    Carboplatin: Another platinum-based drug with a different ligand environment, offering a different toxicity profile.

    Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand structure that affects its reactivity and efficacy.

Uniqueness: Platinum, dichloro(6-thioinosine-N7,S6)- is unique due to its specific ligand, 6-thioinosine, which imparts distinct properties to the compound. This ligand can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable addition to the family of platinum-based compounds.

Properties

Molecular Formula

C10H12Cl2N4O4PtS

Molecular Weight

550.3 g/mol

IUPAC Name

dichloroplatinum;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O4S.2ClH.Pt/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19;;;/h2-4,6-7,10,15-17H,1H2,(H,11,12,19);2*1H;/q;;;+2/p-2

InChI Key

HQQYYDAHMAOKRR-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.Cl[Pt]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.